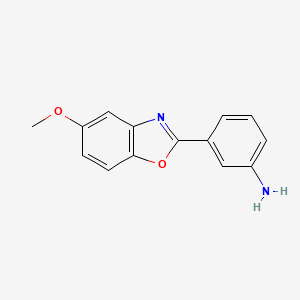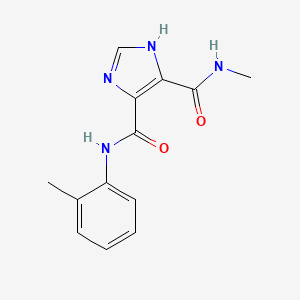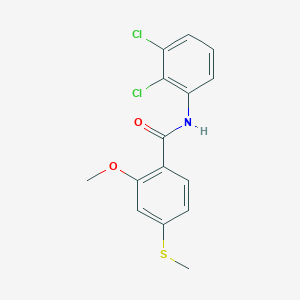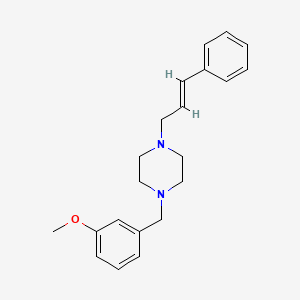
4-(2,4-dimethoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dimethoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, also known as DMTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTT is a heterocyclic compound that contains a triazole ring and a thiol group, making it a versatile molecule for use in different research areas.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to act through the inhibition of enzymes and other biological targets. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been demonstrated to have antibacterial and antifungal activity by disrupting the cell membrane and inhibiting the synthesis of essential biomolecules.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzymes such as tyrosinase and acetylcholinesterase. It has also been demonstrated to have antioxidant activity and to scavenge free radicals. In addition, this compound has been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(2,4-dimethoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is its versatility, as it can be used in various research areas. It is also relatively easy to synthesize and has low toxicity. However, one of the limitations of this compound is its instability in certain conditions, which can affect its activity and limit its use in some applications.
Future Directions
There are several potential future directions for research on 4-(2,4-dimethoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol. One area of interest is the development of this compound-based sensors for the detection of heavy metals and other analytes. Another potential direction is the investigation of this compound as a potential therapeutic agent for the treatment of neurodegenerative diseases. Furthermore, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of novel compounds with improved activity and selectivity.
Synthesis Methods
The synthesis of 4-(2,4-dimethoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol can be achieved through various methods, including the reaction of 2,4-dimethoxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of ammonium acetate and sodium hydride. The reaction mixture is then heated under reflux in ethanol to yield this compound as a yellow solid.
Scientific Research Applications
4-(2,4-dimethoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various research areas, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and antifungal properties. In material science, this compound has been explored for its potential use in the development of sensors and electronic devices. In analytical chemistry, this compound has been utilized as a reagent for the detection of heavy metals and other analytes.
properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-20-11-3-4-12(13(9-11)21-2)19-14(17-18-15(19)22)10-5-7-16-8-6-10/h3-9H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGCMIWROJHFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884863.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyclohexylacetamide](/img/structure/B5884879.png)
![1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B5884887.png)
![2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5884891.png)




![2-[(diphenylmethyl)thio]pyrimidine](/img/structure/B5884937.png)
![N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5884950.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5884953.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-furamide](/img/structure/B5884961.png)